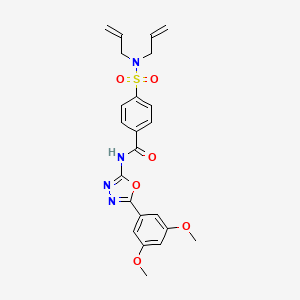

4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 533870-53-0

Cat. No.: VC5137176

Molecular Formula: C23H24N4O6S

Molecular Weight: 484.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 533870-53-0 |

|---|---|

| Molecular Formula | C23H24N4O6S |

| Molecular Weight | 484.53 |

| IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C23H24N4O6S/c1-5-11-27(12-6-2)34(29,30)20-9-7-16(8-10-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h5-10,13-15H,1-2,11-12H2,3-4H3,(H,24,26,28) |

| Standard InChI Key | ITDWLWWFRWXIBR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |

Introduction

The compound 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that belongs to the class of sulfamoylbenzamides. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound includes an oxadiazole ring, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The sulfamoyl group is introduced using sulfamoyl chlorides.

Spectroscopic Analysis

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure of such compounds.

Biological Activities

Sulfamoylbenzamides, including 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, are of interest for their potential biological activities. These may include antimicrobial and anticancer properties, although specific studies on this compound are not detailed in the available literature.

In Vitro Studies

In vitro studies are essential for elucidating the mechanisms of action of such compounds, often employing techniques like molecular docking to predict binding affinities and orientations within target proteins.

Applications in Medicinal Chemistry

The applications of 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in medicinal chemistry are diverse, given its structural complexity and potential biological activities. It could serve as a building block in organic synthesis and may have roles in developing anticancer agents or other therapeutic compounds.

Future Research Directions

Further research is warranted to fully elucidate the biological activities and optimize the pharmacological properties of this compound. This includes detailed in vitro and in vivo studies to assess its efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume